N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Description
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is an organic compound that belongs to the class of glycinamides This compound is characterized by the presence of an iodophenyl group, a methyl group, and a phenylsulfonyl group attached to the glycinamide core
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O3S/c1-18(22(20,21)14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRQXFVPYIAFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the iodination of aniline derivatives followed by sulfonylation and subsequent coupling with glycine derivatives. The reaction conditions often involve the use of iodinating agents such as iodine or [bis(trifluoroacetoxy)iodo]benzene, and sulfonylating agents like sulfonyl chlorides. Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, forming corresponding substituted products.
Scientific Research Applications
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the sulfonyl group may enhance its solubility and stability. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes.
Comparison with Similar Compounds
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be compared with similar compounds such as:
N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound has a methoxy group instead of a methyl group, which may alter its chemical reactivity and biological activity.
N-(4-iodophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: The position of the methoxy group can influence the compound’s properties and applications.
N-(4-iodophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide: The presence of a chlorine atom introduces different electronic effects, potentially affecting the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
